molecular formula C12H12FNO B8281899 4-(5-Ethynyl-2-fluorophenyl)morpholine

4-(5-Ethynyl-2-fluorophenyl)morpholine

Cat. No. B8281899
M. Wt: 205.23 g/mol
InChI Key: CRYHYKKYSSSPCB-UHFFFAOYSA-N
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Patent
US07723368B2

Procedure details

A 25 mL round bottom flask was charged with 4-(2-fluoro-5-((triisopropylsilyl)ethynyl)phenyl)morpholine (0.540 g, 1.50 mmol), diluted with tetrahydrofuran (THF, 1.5 ml) at room temperature. A 1M solution of tetrabutylammonium fluoride in THF (2.0 mL) was added. After 105 minutes reaction the mixture was partitioned between ethylacetate and water, separated, dried with sodium sulfate, and concentrated to an oil by rotary evaporation to yield 0.305 g of 4-(5-ethynyl-2-fluorophenyl)morpholine.
Name
4-(2-fluoro-5-((triisopropylsilyl)ethynyl)phenyl)morpholine
Quantity
0.54 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[C:9][Si](C(C)C)(C(C)C)C(C)C)=[CH:4][C:3]=1[N:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>O1CCCC1>[C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[C:3]([N:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)[CH:4]=1)#[CH:9] |f:1.2|

Inputs

Step One
Name
4-(2-fluoro-5-((triisopropylsilyl)ethynyl)phenyl)morpholine
Quantity
0.54 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)C#C[Si](C(C)C)(C(C)C)C(C)C)N1CCOCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 105 minutes reaction the mixture
Duration
105 min
CUSTOM
Type
CUSTOM
Details
was partitioned between ethylacetate and water
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
C(#C)C=1C=CC(=C(C1)N1CCOCC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.305 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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